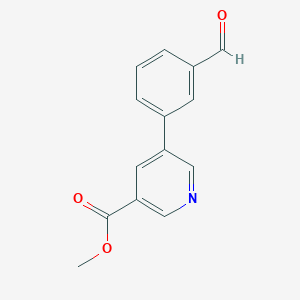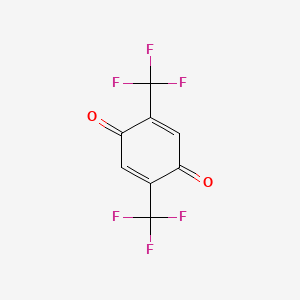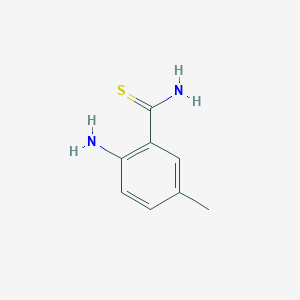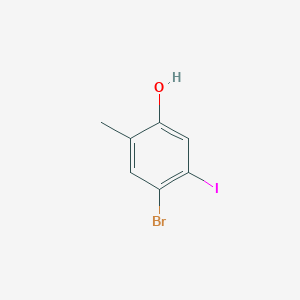
Ammonium Bis(PerfluoroOctylEthyl)Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium Bis(PerfluoroOctylEthyl)Phosphate is a perfluorinated compound known for its unique properties, including high thermal stability, chemical resistance, and surfactant characteristics. This compound is part of the broader class of perfluoroalkyl and polyfluoroalkyl substances (PFAS), which are widely used in various industrial applications due to their non-stick and water-repellent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ammonium Bis(PerfluoroOctylEthyl)Phosphate typically involves the reaction of perfluorooctylethyl alcohol with phosphorus oxychloride, followed by neutralization with ammonium hydroxide. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes:
Reaction of Perfluorooctylethyl Alcohol with Phosphorus Oxychloride: This step forms the intermediate perfluorooctylethyl phosphate.
Neutralization with Ammonium Hydroxide: The intermediate is then neutralized to form the final product, this compound.
Types of Reactions:
Oxidation: This compound is resistant to oxidation due to the strong C-F bonds.
Reduction: It does not readily undergo reduction reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Typically, strong oxidizing agents are required, but the compound’s resistance makes these reactions less common.
Substitution: Reagents such as alkoxides or amines can be used under mild conditions to substitute at the phosphorus center.
Major Products Formed:
Substitution Reactions: Products include various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Ammonium Bis(PerfluoroOctylEthyl)Phosphate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Widely used in the production of non-stick coatings, water-repellent fabrics, and firefighting foams.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the formation of stable emulsions and dispersions. The molecular targets include cell membranes and other lipid structures, where it can integrate and alter membrane properties.
Comparison with Similar Compounds
- Perfluorooctanoic Acid (PFOA)
- Perfluorooctane Sulfonate (PFOS)
- Bis(Perfluorooctyl)Phosphate
Comparison:
- Thermal Stability: Ammonium Bis(PerfluoroOctylEthyl)Phosphate exhibits higher thermal stability compared to PFOA and PFOS.
- Chemical Resistance: It has superior chemical resistance due to the presence of strong C-F bonds.
- Surfactant Properties: While all these compounds have surfactant properties, this compound is particularly effective in forming stable emulsions.
This compound’s unique combination of thermal stability, chemical resistance, and surfactant properties makes it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C20H12F34NO4P |
|---|---|
Molecular Weight |
1007.2 g/mol |
IUPAC Name |
azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-2-yl) phosphate |
InChI |
InChI=1S/C20H9F34O4P.H3N/c1-3(5(21,22)7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)17(45,46)19(49,50)51)57-59(55,56)58-4(2)6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(43,44)18(47,48)20(52,53)54;/h3-4H,1-2H3,(H,55,56);1H3 |
InChI Key |
JNXUHGXTLDPCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)([O-])OC(C)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)



